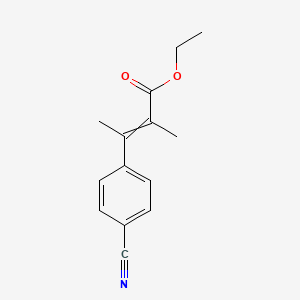

Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate

Description

Properties

CAS No. |

652998-69-1 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate |

InChI |

InChI=1S/C14H15NO2/c1-4-17-14(16)11(3)10(2)13-7-5-12(9-15)6-8-13/h5-8H,4H2,1-3H3 |

InChI Key |

TZZIQAPMYOSXNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)C1=CC=C(C=C1)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate typically involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines. One common method includes the treatment of ethyl cyanoacetate with 4-cyanophenylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol, with piperidine acting as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Ester Group Reactivity

The ethyl ester moiety undergoes classical transformations:

a. Hydrolysis

-

Basic conditions : Saponification with NaOH yields 3-(4-cyanophenyl)-2-methylbut-2-enoic acid.

-

Acidic conditions : Prolonged exposure to HCl may lead to ester cleavage, though competing double-bond reactions often dominate.

b. Transesterification

Conjugated Double-Bond Reactions

The α,β-unsaturated ester participates in electrophilic and cycloaddition reactions:

a. Michael Additions

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | DMSO, DBU, RT | β-Amino esters | 60–82% | |

| Thiols | EtOH, 50°C | β-Sulfanyl derivatives | 68% |

b. Cycloadditions

-

[2+2] Photocycloaddition : Under UV light, forms cyclobutane derivatives .

-

Diels-Alder : Reacts with dienes (e.g., 1,3-butadiene) at 80°C to yield six-membered rings .

c. Hydrogenation

-

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the double bond to ethyl 3-(4-cyanophenyl)-2-methylbutanoate.

Cyano Group Transformations

The 4-cyanophenyl substituent enables diverse functionalization:

a. Reduction

-

NiCl₂/NaBH₄ : Converts –CN to –CH₂NH₂ (BOC-protected amine) .

-

LiAlH₄ : Forms –CH₂NH₂ but may over-reduce the ester.

b. Hydrolysis

Cascade and Cyclization Reactions

The compound serves as a precursor in metal-free syntheses:

a. Chromenone Formation

-

Treatment with DBU in DMSO induces cyclization to 4-styryl-3-vinyl-2H-chromen-2-one analogs (60–82% yield) .

b. Benzo[c]coumarin Synthesis

Mechanistic Insights

-

Electrophilic Attack : The electron-deficient double bond facilitates nucleophilic additions, as shown in Michael adduct formation .

-

Radical Pathways : Reactions with Bu₂SnH₂ generate allylic stannanes, suggesting radical intermediates .

Key Data Table: Reported Reaction Outcomes

Scientific Research Applications

Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes.

Comparison with Similar Compounds

Substituent Position and Conformation

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate: This compound features a cyano group at the α-position and a para-methylphenyl substituent. Crystallographic data reveal a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°), which promotes planar geometry and stabilizes resonance interactions.

- (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate: The ortho- and para-methoxy groups on the phenyl ring enhance electron-donating effects, reducing the electrophilicity of the α,β-unsaturated system compared to the cyano-substituted analog.

Functional Group Variations

- Ethyl 2-(4-cyanophenyl)acetate: This compound lacks the α,β-unsaturation and methyl substituent, resulting in reduced conjugation and lower chemical reactivity. Its similarity score of 0.95 to the target compound highlights structural proximity but underscores the critical role of the enoate system in defining reactivity.

- Ethyl (Z)-3-(4-methylphenyl)but-2-enoate: As a structural isomer with a Z-configuration, this compound exhibits distinct steric and electronic properties. Safety data indicate precautions for inhalation and skin contact, suggesting higher volatility compared to the target compound.

Comparative Data Table

Biological Activity

Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyano group that can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound is synthesized through the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines, typically under basic conditions using solvents like ethanol.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Interaction : The cyano group enhances the compound's ability to act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and biochemical processes.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially modulating signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research has indicated that compounds containing cyano groups exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's ability to interact with cellular pathways makes it a candidate for anticancer research. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism likely involves the modulation of the JAK/STAT signaling pathway, which is crucial in many cancers .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines, including breast and lung cancer cells. The observed effect was linked to the induction of apoptosis and cell cycle arrest.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Ethyl 3-(4-methoxyphenyl)-2-methylbut-2-enoate | Similar structure without cyano group | Moderate antimicrobial | Less effective in receptor binding |

| Ethyl 3-(4-chlorophenyl)-2-methylbut-2-enoate | Chlorine substitution | Lower anticancer activity | Reduced interaction with JAK/STAT pathway |

Q & A

Q. What are the standard synthetic protocols for Ethyl 3-(4-cyanophenyl)-2-methylbut-2-enoate, and how can reaction yields be optimized?

The synthesis typically involves multi-step reactions, including esterification, nucleophilic substitution, and cyclization. A key strategy is the use of α,β-unsaturated ester intermediates, which can be functionalized with a 4-cyanophenyl group via Heck coupling or Wittig reactions. Yield optimization may involve adjusting catalysts (e.g., palladium-based catalysts for cross-coupling reactions) or solvent systems (e.g., DMF for polar intermediates). For example, analogous phosphonate esters achieved a 38% yield improvement by modifying reaction temperatures and purification methods .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- X-ray crystallography : Using programs like SHELXL for refinement to resolve stereochemistry and confirm the α,β-unsaturated ester backbone .

- NMR spectroscopy : and NMR to identify the cyanophenyl moiety (δ ~110 ppm for CN) and methyl/ethyl groups.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO: theoretical 229.11 g/mol).

Comparative data from PubChem entries for similar compounds can validate spectral interpretations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in assay conditions or impurities. Methodological steps include:

- Reproducibility checks : Standardize cell lines (e.g., Escherichia coli K12 for antimicrobial tests) and solvent controls (DMSO concentration ≤0.1%).

- Purity validation : Use HPLC with UV detection (λ = 254 nm) to confirm >95% purity.

- Structure-activity relationship (SAR) analysis : Compare with analogs (e.g., ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate) to isolate functional group contributions .

Q. What computational approaches are suitable for predicting the reactivity and binding modes of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ester is prone to Michael additions.

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on phosphonate ester analogs .

- Molecular dynamics (MD) simulations : Assess stability in biological membranes using CHARMM force fields .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Hydrogen bonding and π-π stacking (between cyanophenyl groups) dictate solubility and melting points. Graph set analysis (as per Etter’s rules) can classify intermolecular interactions. For instance, C=O⋯H-C interactions may form motifs, affecting crystallization solvents (e.g., ethyl acetate vs. hexane) .

Comparative and Methodological Questions

Q. How does this compound compare to structurally similar esters in synthetic and biological applications?

Q. What experimental designs are recommended for studying metabolic pathways involving this compound?

- In vitro assays : Liver microsomes (e.g., human CYP3A4) to track oxidation metabolites via LC-MS.

- Isotopic labeling : -labeled ethyl groups to trace hydrolysis products.

- Enzyme kinetics : Michaelis-Menten parameters (, ) for esterase-mediated cleavage .

Data Analysis and Validation

Q. How should researchers address crystallographic data conflicts in structural studies?

Q. What strategies improve the reproducibility of bioactivity studies for this compound?

- Positive controls : Compare with known esters (e.g., ethyl 4-bromo-2-methylbutanoate in cytotoxicity assays) .

- Dose-response curves : Use ≥3 technical replicates to calculate IC values.

- Batch documentation : Record synthetic batches with CAS-specific identifiers (e.g., 41891-54-7 for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.